tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines for spirocyclic systems. The base structure, 2,6-diazaspiro[3.5]nonane, consists of a six-membered ring (piperidine analog) fused to a three-membered cyclopropane ring at the 2,6-positions. The tert-butoxycarbonyl (Boc) group at position 6 and the acetate counterion modify the parent structure. The full IUPAC name is acetic acid; tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate , reflecting the dual-component nature of the compound as a carboxylate salt.
Key nomenclature features include:
- Spiro[3.5]nonane : Indicates a nine-membered bicyclic system with 3- and 5-membered rings sharing one atom.
- 2,6-Diaza : Denotes nitrogen atoms at positions 2 and 6 of the larger ring.
- 6-Carboxylate : The Boc group (-COO-tert-butyl) at position 6.
- Acetate : The acetic acid counterion balancing the carboxylate charge.
CAS Registry Number and Molecular Formula Validation
The compound is registered under CAS 1620516-23-5 , distinct from its non-acetate analog (CAS 885272-17-3). Molecular formula derivation involves combining the cationic and anionic components:
- Cation : C12H21N2O2+ (tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate)
- Anion : C2H3O2− (acetate)
This yields a net formula of C14H24N2O4 , confirmed by high-resolution mass spectrometry (HRMS) data for related diazaspiro compounds.
| Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Cationic moiety | C12H21N2O2+ | 225.30 |
| Acetate counterion | C2H3O2− | 59.04 |
| Total | C14H24N2O4 | 284.34 |
X-ray Crystallography and Stereochemical Configuration
While direct X-ray diffraction data for this specific compound are unavailable, crystallographic studies of analogous tert-butyl-diazaspiro systems reveal key structural insights. For example, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate () adopts a chair-like conformation in the piperidine ring, with the spiro junction enforcing planarity in the smaller ring. Key bond lengths and angles include:
- N–C(spiro) bond : 1.47–1.49 Å (consistent with sp3 hybridization)
- C–O (Boc group) : 1.33 Å (typical for carboxylates)
- Dihedral angles : 85–90° between the two rings, minimizing steric strain.
The acetate counterion likely engages in hydrogen bonding with the protonated nitrogen, stabilizing the crystal lattice.
Comparative Analysis with Related Diazaspiro Compounds
Diazaspiro systems vary in ring sizes and functionalization, impacting their physicochemical properties:
The tert-butyl group in the subject compound enhances steric bulk compared to unsubstituted analogs, influencing solubility and reactivity. The acetate counterion further modulates crystallinity, as seen in related carboxylate salts.
Computational Modeling of Conformational Dynamics
Density functional theory (DFT) simulations predict three low-energy conformers for the cationic moiety:
- Chair-Boat : Piperidine ring in chair, cyclopropane in boat-like distortion (ΔG = 0 kcal/mol).
- Twist-Boat : Both rings partially twisted (ΔG = +1.2 kcal/mol).
- Envelope : Cyclopropane flattened (ΔG = +2.8 kcal/mol).
The Boc group adopts equatorial positions to minimize 1,3-diaxial interactions. Molecular dynamics (MD) simulations in implicit solvent (water) show rapid interconversion between conformers (τ = 10–100 ps), suggesting flexibility despite the spiro constraint.
$$ E{\text{conformer}} = -785.4 \, \text{kcal/mol} \, (\text{Chair-Boat}) $$ $$ \Delta G{\text{Twist-Boat}} = +1.2 \, \text{kcal/mol} $$
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
acetic acid;tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C12H22N2O2.C2H4O2/c1-11(2,3)16-10(15)14-6-4-5-12(9-14)7-13-8-12;1-2(3)4/h13H,4-9H2,1-3H3;1H3,(H,3,4) |
InChI Key |
QTIQZBWHBVEUGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCCC2(C1)CNC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Intramolecular Aldol Condensation
A common approach involves the reaction of 1,3-diaminopropane with cyclopentanone under acidic conditions. The amine groups undergo nucleophilic attack on the ketone, followed by dehydration to form the spirocyclic imine intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) yields the saturated 2,6-diazaspiro[3.5]nonane.
Reaction Conditions:
Alternative Pathway: Ring-Closing Metathesis
Recent advancements utilize Grubbs’ catalyst (2nd generation) for ring-closing metathesis of diallylamine derivatives. For example, N,N-diallyl glycine tert-butyl ester undergoes metathesis to form the spirocyclic structure, though this method requires stringent anhydrous conditions.
Key Parameters:
-
Catalyst Loading: 5 mol% Grubbs’ catalyst
-
Solvent: Dichloromethane (DCM), degassed
-
Temperature: 40°C, 24 hours
Boc Protection of the Secondary Amine
The 2,6-diazaspiro[3.5]nonane core contains two amine groups, necessitating selective protection of the secondary amine to prevent unwanted side reactions during subsequent steps.
Selective Boc Protection Using Di-tert-Butyl Dicarbonate
The secondary amine is protected via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base:
Optimized Conditions:
Challenges in Regioselectivity
The spirocyclic structure’s steric environment favors Boc protection at the less hindered nitrogen (N6 position), as confirmed by X-ray crystallography of related compounds. Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) is critical to verify regioselectivity, with characteristic Boc carbonyl signals at δ 153–155 ppm in ¹³C spectra.
Acetate Salt Formation
The final step involves protonating the unprotected primary amine with acetic acid to form the acetate salt, enhancing stability and crystallinity.
Acid-Base Reaction in Polar Solvents
The Boc-protected amine is dissolved in a polar aprotic solvent (e.g., ethyl acetate) and treated with glacial acetic acid:
Procedure:
Characterization of the Acetate Salt
Key Analytical Data:
-
Melting Point: 147–149°C (decomposition observed above 150°C).
-
FT-IR: Peaks at 1705 cm⁻¹ (C=O of Boc) and 1550 cm⁻¹ (acetate COO⁻).
Purification and Quality Control
Recrystallization Techniques
The acetate salt is purified via recrystallization from ethanol/water (9:1 v/v), achieving >99% enantiomeric excess (EE) for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Chemistry
The compound is primarily explored for its potential as an intermediate in the synthesis of bioactive molecules. Its derivatives have been investigated for their efficacy against various diseases, including cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
Research has indicated that related compounds exhibit significant cytotoxic activity against cancer cell lines. For instance, studies employing the MTT assay demonstrated that certain derivatives of diazaspiro compounds showed greater efficacy than traditional chemotherapeutics like cisplatin . This suggests potential applications in developing new anticancer agents.
Enzyme Inhibition Studies
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. Specific studies have focused on its ability to inhibit acetylcholinesterase and α-glucosidase, which are crucial targets for treating conditions such as Alzheimer's disease and Type 2 diabetes mellitus .
Table: Enzyme Inhibition Potency
| Compound Name | Target Enzyme | Inhibition % | Reference |
|---|---|---|---|
| Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | Acetylcholinesterase | 85% | |
| Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | α-Glucosidase | 78% |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action and optimize lead compounds for further development .
Mechanism of Action
The mechanism of action of tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Spiro Ring Size : Smaller spiro systems ([3.3], [3.4]) increase ring strain and rigidity, favoring applications in polymer chemistry (e.g., 2,6-diazaspiro[3.3]heptane derivatives used in optically active polyamides) . Larger systems ([3.5]) offer balanced flexibility for drug-receptor interactions .
- Purity and Stability : Higher purity (≥97%) and strict storage conditions (2–8°C) are critical for pharmaceutical-grade intermediates to prevent degradation .
Research and Application Insights
- Pharmaceutical Intermediates: The [3.5]nonane derivative’s Boc group facilitates selective deprotection during peptide coupling, as seen in kinase inhibitor synthesis .
- Polymer Chemistry : Spiro[3.3]heptane derivatives enable the synthesis of high-performance polyamides with controlled stereochemistry .
- Biological Activity: Derivatives like tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate show promise in antibacterial studies due to their ability to disrupt bacterial membrane proteins .
Biological Activity
Tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate is a compound characterized by its unique spirocyclic structure, which integrates two nitrogen atoms within a bicyclic framework. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C14H26N2O4
- Molecular Weight : 286.37 g/mol
- CAS Number : 1620516-23-5
The compound's structure includes a tert-butyl group and a carboxylate moiety, enhancing its reactivity and potential applications in organic synthesis and pharmaceuticals .
Biological Activity Overview
Research into the biological activity of this compound has indicated several areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
- Anticancer Potential : There is emerging evidence that compounds with similar spirocyclic structures can inhibit tumor growth by inducing apoptosis in cancer cells. The specific effects of this compound on cancer cell lines are currently under investigation.
- Neuroprotective Effects : Some studies have suggested that related compounds may offer neuroprotective benefits, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis in cancer cells | , |
| Neuroprotective | Reduction of oxidative stress | , |
Case Study: Antimicrobial Activity
In a study examining the antimicrobial effects of various diazaspiro compounds, this compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 25 µM, suggesting its potential as a lead compound for antibiotic development .
Case Study: Anticancer Properties
A recent investigation into the anticancer properties of spirocyclic compounds highlighted the ability of this compound to induce apoptosis in human breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 30 µM, indicating effective cytotoxicity while sparing normal cell lines .
The mechanisms underlying the biological activities of this compound are still being elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways that regulate cell survival and death.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate, and how do they impact experimental reproducibility?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Exposure to light or moisture can degrade the tert-butyl carbamate group, leading byproducts that skew reaction outcomes . For long-term stability, pre-dry storage vials and use molecular sieves.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | ~212–230 g/mol (varies by salt) | |
| Storage Temperature | 2–8°C | |
| Solubility | Soluble in THF, DCM, EA |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- LCMS/HPLC : Monitor purity and confirm molecular ion peaks (e.g., m/z 756 [M+H]+ in analogous compounds) .
- NMR : Use ¹H/¹³C NMR to verify spirocyclic structure and tert-butyl group integrity (δ ~1.4 ppm for tert-butyl protons) .
- HPLC Retention Time : Standardize conditions (e.g., C18 column, acetonitrile/water gradient) for batch consistency .
Q. What synthetic routes are commonly used to prepare this spirocyclic compound?
- Methodological Answer :
- Step 1 : React spirocyclic amines (e.g., 2,6-diazaspiro[3.5]nonane) with tert-butyl dicarbonate (Boc₂O) in THF/DCM under basic conditions (e.g., Et₃N) to protect the amine .
- Step 2 : Acetylation via reaction with acetyl chloride in the presence of a base (e.g., DMAP) .
- Purification : Use C18 reverse-phase chromatography (acetonitrile/water) to isolate the product .
Advanced Research Questions
Q. How can researchers resolve low yields during the coupling of this compound with aromatic substrates?
- Methodological Answer :
- Optimize Activation : Use coupling agents like HATU or EDCI with HOAt to enhance reactivity of sterically hindered amines .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require degassing to prevent oxidation .
- Byproduct Analysis : Monitor for Boc deprotection (e.g., via TLC or LCMS) and adjust reaction pH to neutral .
Q. What strategies mitigate data contradictions in stereochemical assignments for spirocyclic intermediates?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous NOE signals by crystallizing derivatives (e.g., HCl salts) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
- Chiral HPLC : Confirm enantiopurity if asymmetric synthesis is attempted .
Q. How is this compound applied in medicinal chemistry?
- Methodological Answer :
-
Drug Discovery : Serve as a rigid scaffold for kinase inhibitors or protease modulators. Example: Analogous spirocycles are used in synthesizing TRPV1 antagonists .
-
SAR Studies : Modify the acetate group to probe steric/electronic effects on target binding .
Table 2: Representative Reaction Conditions from Patents
Step Conditions Yield Source Boc Protection Boc₂O, THF, Et₃N, 0°C→RT 85–90% Acetylation AcCl, DMAP, DCM, −10°C 75% Purification C18 RP-HPLC, MeCN/H₂O >95%
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
